デスブチル・ルメファントリン

概要

説明

科学的研究の応用

Desbutyl Lumefantrine has several scientific research applications, including:

作用機序

デスブチル・ルメファントリンがその抗マラリア効果を発揮する正確なメカニズムは、完全に解明されていません。 ヘミンと複合体を形成することにより、β-ヘマチン形成を阻害し、寄生虫のヘム解毒能力を阻害すると考えられています 。 この阻害により、寄生虫内に有毒なヘムが蓄積し、最終的に寄生虫の死につながります .

類似化合物の比較

類似化合物

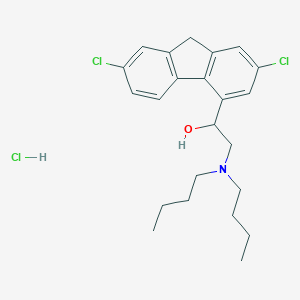

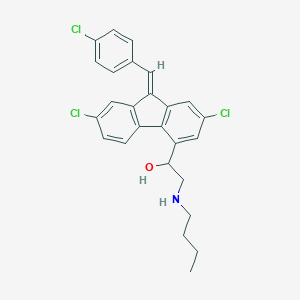

ルメファントリン: 抗マラリア治療にアルテメテルとの併用で使用される親化合物.

ハロファントリン: ヘム重合を阻害する別の抗マラリア薬.

キニーネ: ヘム解毒経路も標的にする、よく知られた抗マラリア薬.

ユニークさ

デスブチル・ルメファントリンは、ルメファントリンの代謝産物としての役割により、ルメファントリンベースの治療の全体的な薬物動態と有効性に貢献するため、ユニークです。 ヘミンとの特定の相互作用と代謝プロファイルは、他の類似化合物とは異なります .

生化学分析

Biochemical Properties

Desbutyl lumefantrine interacts with various enzymes and proteins in the body. It is metabolized by the cytochrome P450 enzyme CYP3A4 .

Cellular Effects

Desbutyl lumefantrine has been shown to have potent in vitro antimalarial activity. It has a significant effect on Plasmodium falciparum, the parasite responsible for malaria The compound influences cell function by inhibiting the growth of the parasite

Molecular Mechanism

It is suggested that desbutyl lumefantrine inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, desbutyl lumefantrine has shown effective activity against field isolates and laboratory strains of P. falciparum

Dosage Effects in Animal Models

In animal models, the effects of desbutyl lumefantrine vary with different dosages. The pharmacokinetic parameters of desbutyl lumefantrine were successfully determined in rats for the first time, and it was found that the absolute oral bioavailability of lumefantrine across the tested doses ranged between 4.97% and 11.98% .

Metabolic Pathways

Desbutyl lumefantrine is involved in the metabolic pathways of the body. It is a metabolite of lumefantrine and is metabolized by the cytochrome P450 enzyme CYP3A4

Transport and Distribution

It is known that desbutyl lumefantrine is characterized with a two-compartment model, and its apparent volume of distribution is influenced by factors such as Body Mass Index (BMI) and age .

準備方法

合成経路と反応条件

デスブチル・ルメファントリンの合成には、ルメファントリンからブチル基を除去する必要があります。このプロセスには、通常、目的の変換を達成するために、特定の反応条件と試薬が必要です。 一般的な方法の1つは、液体クロマトグラフィー-エレクトロスプレーイオン化-タンデム質量分析(LC-ESI-MS/MS)を使用して、化合物を定量化および検証することです .

工業生産方法

デスブチル・ルメファントリンの工業生産は、同様の原理に従っていますが、より大規模です。このプロセスには、高収率と高純度を確保するために反応条件を最適化することが含まれます。 固相抽出や高速液体クロマトグラフィー(HPLC)などの技術は、化合物を単離および精製するために頻繁に使用されます .

化学反応の分析

反応の種類

デスブチル・ルメファントリンは、次のものを含むさまざまな化学反応を起こします。

酸化: この反応には、酸素の添加または水素の除去が含まれ、多くの場合、酸化剤によって促進されます。

還元: 水素の添加または酸素の除去、通常は還元剤を使用します。

一般的な試薬と条件

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

触媒: 炭素担持パラジウム、酸化白金.

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります .

科学研究の用途

デスブチル・ルメファントリンは、次のものを含むいくつかの科学研究用途があります。

類似化合物との比較

Similar Compounds

Lumefantrine: The parent compound, used in combination with artemether for antimalarial therapy.

Halofantrine: Another antimalarial agent that inhibits heme polymerization.

Quinine: A well-known antimalarial that also targets heme detoxification pathways.

Uniqueness

Desbutyl Lumefantrine is unique due to its role as a metabolite of Lumefantrine, contributing to the overall pharmacokinetics and efficacy of Lumefantrine-based treatments. Its specific interactions with hemin and its metabolic profile distinguish it from other similar compounds .

特性

CAS番号 |

355841-11-1 |

|---|---|

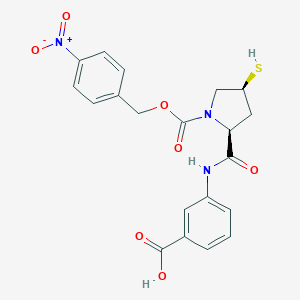

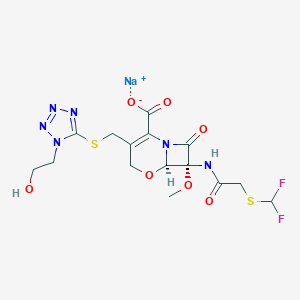

分子式 |

C26H24Cl3NO |

分子量 |

472.8 g/mol |

IUPAC名 |

2-(butylamino)-1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol |

InChI |

InChI=1S/C26H24Cl3NO/c1-2-3-10-30-15-25(31)24-14-19(29)13-23-21(11-16-4-6-17(27)7-5-16)22-12-18(28)8-9-20(22)26(23)24/h4-9,11-14,25,30-31H,2-3,10,15H2,1H3/b21-11+ |

InChIキー |

YLBUTQNEBVPTES-SRZZPIQSSA-N |

SMILES |

CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |

異性体SMILES |

CCCCNCC(C1=CC(=CC\2=C1C3=C(/C2=C\C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |

正規SMILES |

CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |

外観 |

Yellow Solid |

melting_point |

158-160°C |

| 252990-19-5 | |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

(Z)-Desbutyl-benflumetol; (9Z)-α-[(Butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-9H-fluorene-4-methanol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does desbutyl-lumefantrine exert its antimalarial activity?

A1: While the exact mechanism of action of DBL is not fully elucidated, it is believed to act similarly to lumefantrine by interfering with the detoxification process of heme within the malaria parasite, Plasmodium falciparum. This interference leads to the accumulation of toxic heme byproducts, ultimately killing the parasite. [, ]

Q2: Is desbutyl-lumefantrine more potent than lumefantrine?

A2: Yes, several studies have demonstrated that DBL exhibits significantly higher in vitro antimalarial activity against P. falciparum compared to lumefantrine. [, , ] This enhanced potency is highlighted by its lower 50% effective concentration (EC50) values in various parasite strains. []

Q3: Is there any evidence suggesting a potential role for desbutyl-lumefantrine in the therapeutic outcome of artemether-lumefantrine treatment?

A3: A study analyzing plasma samples from patients treated with artemether-lumefantrine found lower mean plasma DBL concentrations in those who failed treatment compared to those with an adequate clinical and parasitological response. [] This finding suggests that DBL may contribute to the overall treatment efficacy of artemether-lumefantrine.

Q4: How is desbutyl-lumefantrine metabolized in the body?

A4: DBL is a metabolite of lumefantrine, primarily formed through the cytochrome P450 (CYP) enzyme, CYP3A4, in the liver. [, ]

Q5: Does pregnancy affect the pharmacokinetics of lumefantrine and desbutyl-lumefantrine?

A5: Studies have reported conflicting results regarding the effect of pregnancy on lumefantrine pharmacokinetics. Some studies suggest reduced lumefantrine exposure in pregnant women, while others indicate no significant differences compared to non-pregnant individuals. [, ] Further research is needed to fully understand these discrepancies and optimize dosing strategies in pregnant women.

Q6: What is the relationship between desbutyl-lumefantrine and lumefantrine concentrations in patients treated with artemether-lumefantrine?

A6: A study in Papua New Guinean children found a median DBL/lumefantrine ratio of 1.13%, which is within the range observed in adults. [] This ratio was higher at later time points due to the longer terminal elimination half-life of DBL compared to lumefantrine.

Q7: How does co-administration of artemether-lumefantrine with efavirenz impact lumefantrine pharmacokinetics?

A7: Studies show that co-administration of artemether-lumefantrine with efavirenz, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment, can significantly alter lumefantrine pharmacokinetics. Specifically, efavirenz has been found to reduce lumefantrine exposure, potentially compromising its antimalarial efficacy. [, ]

Q8: Does the CYP2B6 c.516G>T polymorphism influence the pharmacokinetic interaction between efavirenz and lumefantrine?

A8: Yes, research indicates that individuals carrying the CYP2B6 c.516T allele may experience a more pronounced interaction between efavirenz and lumefantrine. [] This genetic variability highlights the importance of considering pharmacogenetic factors when evaluating drug-drug interactions and optimizing treatment strategies.

Q9: Are there significant drug interactions between dolutegravir and artemether-lumefantrine or artesunate-amodiaquine?

A9: A study evaluating the drug interactions between dolutegravir and the antimalarial combinations, artemether-lumefantrine or artesunate-amodiaquine, found that dolutegravir did not significantly alter the pharmacokinetic parameters of either antimalarial drug combination. [] These findings suggest that standard doses of both antimalarial treatments can be safely co-administered with dolutegravir.

Q10: What analytical techniques are commonly employed to quantify lumefantrine and desbutyl-lumefantrine in biological samples?

A10: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for the simultaneous quantification of lumefantrine and DBL in biological matrices, such as plasma. This highly sensitive and specific technique enables accurate measurement of these compounds for pharmacokinetic studies and therapeutic drug monitoring. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Octahydro-2-nitrosocyclopenta[c]pyrrole](/img/structure/B194201.png)